An In-depth Technical Guide to Bis(2-aminophenyl) Sulfide
An In-depth Technical Guide to Bis(2-aminophenyl) Sulfide
CAS Number: 5873-51-8
This technical guide provides a comprehensive overview of Bis(2-aminophenyl) Sulfide, also known as 2,2'-Thiodianiline, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Bis(2-aminophenyl) Sulfide is a solid at room temperature.[1] It is soluble in methanol.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5873-51-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂S | [3] |
| Molecular Weight | 216.30 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 85.0 to 89.0 °C | [1][4] |
| Purity | >98.0% (HPLC) | [1][4] |
| Solubility | Soluble in Methanol | [1] |
| Synonyms | 2-Aminophenyl Sulfide, 2,2'-Diaminodiphenyl Sulfide, 2,2'-Thiodianiline | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Bis(2-aminophenyl) Sulfide.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported at 7.36 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.14−7.06 (m, 3H), 6.77 (d, J = 2.0 Hz, 1H), 6.71 (dd, J = 8.0, 2.0 Hz, 1H), and 4.35 (br s, 2H).
¹³C NMR (100 MHz, CDCl₃): Chemical shifts (δ) are observed at 149.76, 138.55, 136.97, 136.36, 129.22, 126.64, 125.82, 118.89, 115.01, and 112.95.
Synthesis
A plausible and common method for the synthesis of diaryl sulfides involves the reaction of an aryl halide with a sulfide source. For Bis(2-aminophenyl) Sulfide, a likely synthetic route starts from 2-nitrochlorobenzene and sodium sulfide, followed by a reduction of the nitro groups.
Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Sulfide and Subsequent Reduction
This protocol is adapted from established methods for the synthesis of diaryl sulfides and related compounds.[2][5]
Step 1: Synthesis of Bis(2-nitrophenyl) Sulfide
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In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (Na₂S·9H₂O) in 95% ethanol by heating on a steam bath.
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In a separate flask, prepare a solution of 2-nitrochlorobenzene in 95% ethanol.
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Slowly add the sodium sulfide solution to the 2-nitrochlorobenzene solution. The reaction is exothermic and should be controlled.
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After the addition is complete, heat the mixture on a steam bath under reflux for several hours to ensure the reaction goes to completion.
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Cool the reaction mixture and filter to collect the crude Bis(2-nitrophenyl) Sulfide.
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Wash the crude product with water to remove any inorganic salts, followed by a wash with cold ethanol.
Step 2: Reduction of Bis(2-nitrophenyl) Sulfide to Bis(2-aminophenyl) Sulfide
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Suspend the crude Bis(2-nitrophenyl) Sulfide in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon.
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If using a chemical reducing agent, the reaction mixture is typically heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.
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After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude Bis(2-aminophenyl) Sulfide.
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Filter the precipitate, wash it with water, and dry it.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Applications in Research and Drug Development
Bis(2-aminophenyl) Sulfide serves as a valuable building block in organic synthesis, particularly in the creation of heterocyclic compounds and polymers.
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Phenothiazine Synthesis: It is a key precursor in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis typically involves the cyclization of 2,2'-thiodianiline derivatives.
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Polymer Chemistry: As a diamine monomer, it is used in the production of polyimides and other specialty polymers.[1][4][6] These polymers often exhibit high thermal stability and desirable mechanical properties.
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Corrosion Inhibition: Amines and sulfur-containing organic compounds are known to be effective corrosion inhibitors for metals in various environments. While direct studies on Bis(2-aminophenyl) Sulfide as a corrosion inhibitor are not extensively documented, its structural motifs suggest potential applications in this area.
Currently, there is limited publicly available information on the direct biological activities of Bis(2-aminophenyl) Sulfide itself or its involvement in specific signaling pathways. Research has predominantly focused on its derivatives.
Safety Information
Bis(2-aminophenyl) Sulfide is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention. | [3][7] |
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Bis(o-aminophenyl) disulfide [webbook.nist.gov]
- 4. Bis(2-aminophenyl) Sulfide | 5873-51-8 | TCI AMERICA [tcichemicals.com]
- 5. Bis(o-aminophenyl) disulfide [webbook.nist.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
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